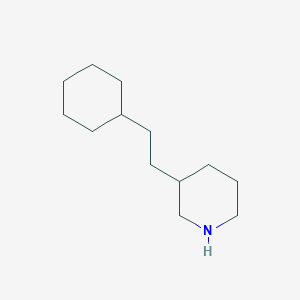

3-(2-Cyclohexylethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMGCCBHYXOQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Cyclohexylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route based on modern catalytic methods, and a general workflow for biological screening. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive models and established methodologies for analogous compounds to offer a foundational understanding for researchers.

Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C13H25N |

| Molecular Weight | 195.34 g/mol |

| Boiling Point | 271.6 ± 8.0 °C |

| Density | 0.877 ± 0.06 g/cm³ |

| pKa | 10.46 ± 0.10 |

Note: These values are computationally predicted and await experimental verification.

Proposed Synthesis Protocol: A Modern Approach

The synthesis of 3-substituted piperidines has been a significant area of research, with several modern and efficient methods available.[1][2][3] A plausible and efficient route to synthesize this compound is through a rhodium-catalyzed asymmetric reductive Heck reaction, followed by reduction.[1] This approach offers high enantioselectivity and functional group tolerance.[1]

Experimental Protocol: Proposed Rhodium-Catalyzed Asymmetric Synthesis

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]

-

To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water (50 mL) and extract the mixture with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with 1N NaOH (2x) followed by 1N HCl (2x) and dry over sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [1][4]

-

In a vial under an argon atmosphere, add [Rh(cod)OH]2 (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%).

-

Add toluene, 2-methyltetrahydrofuran (MeTHF), and water, followed by aqueous CsOH (2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add (2-bromoethyl)cyclohexane (as a precursor to the corresponding boronic acid or equivalent) (1.5 mmol) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After cooling, dilute the mixture with diethyl ether and pass it through a plug of silica gel.

-

Remove the solvents in vacuo to yield the 3-(2-cyclohexylethyl)-1,2,3,6-tetrahydropyridine intermediate.

Step 3: Reduction to this compound

-

Dissolve the tetrahydropyridine intermediate from Step 2 in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH4) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Perform an appropriate work-up to remove the catalyst and any remaining reagents.

-

Purify the final product, this compound, by column chromatography or distillation.

Potential Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[5] Derivatives of piperidine have shown a wide range of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities.[5]

Given the structural features of this compound, a primary investigation into its potential biological activities would logically commence with a high-throughput screening (HTS) campaign.

General Biological Screening Workflow

-

Compound Acquisition and Preparation : Synthesize and purify this compound. Prepare stock solutions in a suitable solvent (e.g., DMSO).

-

In Silico ADMET Prediction : Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[6][7][8][9][10] This early assessment helps in identifying potential liabilities.

-

Primary High-Throughput Screening (HTS) : Screen the compound against a diverse panel of biological targets, including cell-based assays and biochemical assays.[11][12][13][14]

-

Hit Identification and Confirmation : Analyze the primary screening data to identify "hits" that exhibit significant activity. These hits are then re-tested to confirm their activity.

-

Dose-Response and Potency Determination : For confirmed hits, perform dose-response studies to determine key parameters such as IC50 or EC50 values.

-

Secondary and Orthogonal Assays : Subject the confirmed and potent hits to secondary and orthogonal assays to further validate their mechanism of action and rule out off-target effects.

-

Lead Optimization : If promising activity is identified, the compound can serve as a lead for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an interesting chemical entity with unexplored potential in drug discovery. This technical guide provides a foundational resource for researchers by summarizing its predicted chemical properties and outlining a modern, efficient synthetic strategy. The proposed biological screening workflow offers a systematic approach to investigating its pharmacological profile. Further experimental validation of the predicted properties and the proposed synthetic route, along with comprehensive biological evaluation, will be crucial in elucidating the true potential of this compound.

References

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | Semantic Scholar [semanticscholar.org]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Compound Screening in Drug Discovery - Automated Workflows | Danaher Life Sciences [lifesciences.danaher.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of 3-(2-Cyclohexylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Understanding the fundamental physical properties of novel piperidine derivatives such as this compound is a critical first step in the drug discovery and development process. These properties influence the compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a summary of the predicted physical properties of this compound, detailed experimental protocols for their determination, and a general workflow for the initial biological screening of such a compound.

Core Physical Properties

Precise experimental determination of the physical properties of this compound is essential for its characterization. In the absence of comprehensive experimental data in publicly available literature, predicted values provide a valuable preliminary assessment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C13H25N | - |

| Molecular Weight | 195.34 g/mol | - |

| Boiling Point | 271.6 ± 8.0 °C | [2] |

| Density | 0.877 ± 0.06 g/cm³ | [2] |

| pKa | 10.46 ± 0.10 | [2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Refractive Index | Not available | - |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental protocols that can be employed to determine the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method [3]

-

Sample Preparation: A small sample (less than 0.5 mL) of this compound is placed in a small-diameter test tube.[3]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube. This assembly is then attached to a thermometer.[3]

-

Heating: The entire apparatus is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated.[3]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is continuous and rapid.[3]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) is accurately weighed.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

Weighing: The filled pycnometer is weighed.

-

Volume Calibration: The process is repeated with a liquid of known density (e.g., distilled water) at the same temperature to determine the exact volume of the pycnometer.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of pKa

The pKa is a measure of the acidity or basicity of a compound. For an amine like piperidine, it refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration [4][5]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.[5]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[4]

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. For drug development, solubility in aqueous and organic solvents is crucial.

Methodology: Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) [6]

-

Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Sample Addition: A known amount of this compound is added to a mixture of the pre-saturated 1-octanol and water in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is allowed to stand until the two phases (octanol and aqueous) are clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The result is often expressed as its base-10 logarithm (LogP).[6]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance.

Methodology: Abbe Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Biological Activity Screening Workflow

Given that piperidine derivatives are known to exhibit a wide range of biological activities, a systematic screening process is essential to identify the potential therapeutic applications of a novel compound like this compound. The following diagram illustrates a general workflow for such a screening process.

Caption: A generalized workflow for the biological screening of a novel compound.

Conclusion

The predicted physical properties of this compound provide a foundational dataset for further investigation. The experimental protocols outlined in this guide offer a systematic approach to obtaining accurate empirical data, which is indispensable for quality control, chemical process development, and in-depth toxicological and pharmacological studies. The provided biological screening workflow illustrates a logical progression from computational prediction to preclinical evaluation, a necessary pathway for assessing the therapeutic potential of new chemical entities like this compound. Further experimental validation of these properties and exploration of its biological activities are crucial next steps in elucidating the potential applications of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 3. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Cyclohexylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of 3-(2-Cyclohexylethyl)piperidine. The document outlines a systematic approach, from synthesis to spectroscopic analysis, offering detailed experimental protocols and data interpretation. This guide serves as a practical resource for researchers engaged in the characterization of novel piperidine-based compounds within the realm of medicinal chemistry and drug development.

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their structural diversity and ability to interact with various biological targets make them a subject of continuous interest in drug discovery.[2][3] this compound is a synthetic piperidine derivative with potential applications in the development of new therapeutic agents. Accurate structural confirmation is a critical first step in the preclinical development of any new chemical entity. This guide details the necessary steps for the unambiguous structure elucidation of this compound.

Compound Profile:

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1220036-46-3 | [4][5] |

| Molecular Formula | C13H25N | [4][5] |

| Molecular Weight | 195.34 g/mol | [4][5] |

| Predicted Boiling Point | 271.6±8.0 °C | [4] |

| Predicted Density | 0.877±0.06 g/cm³ | [4] |

| Predicted pKa | 10.46±0.10 | [4] |

Synthesis and Purification

A plausible synthetic route for this compound involves the hydrogenation of a corresponding pyridine precursor. This method is a common and effective way to produce substituted piperidines.[6]

Synthetic Workflow

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. This compound | 1220036-46-3 [amp.chemicalbook.com]

- 5. This compound CAS#: 1220036-46-3 [amp.chemicalbook.com]

- 6. Piperidine synthesis [organic-chemistry.org]

The Pharmacological Potential of Cyclohexylethylpiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylethylpiperidine derivatives represent a class of chemical compounds with significant potential for pharmacological activity, primarily targeting the central nervous system. Their structural similarity to known psychoactive compounds, such as phencyclidine (PCP) and certain opioids, suggests a likelihood of interaction with key neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) and opioid receptors. This technical guide provides an in-depth analysis of the potential pharmacological effects of cyclohexylethylpiperidines, drawing upon data from structurally related compounds to infer structure-activity relationships (SAR), potential therapeutic applications, and areas for further research. Detailed experimental protocols for assessing the pharmacological profile of these compounds are also presented, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction

The piperidine moiety is a common scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The addition of a cyclohexylethyl group to the piperidine nitrogen introduces a combination of steric bulk and lipophilicity that can significantly influence receptor binding and functional activity. While direct research on cyclohexylethylpiperidines is limited, the extensive body of literature on related structures, such as phencyclidines (phenylcyclohexylpiperidines) and fentanyl analogs (N-acyl-N-(1-(2-phenylethyl)piperidin-4-yl)anilines), provides a robust framework for predicting their pharmacological profile. This guide will explore the potential interactions of cyclohexylethylpiperidines with opioid and NMDA receptors, two critical targets for analgesia, neuroprotection, and anesthesia, but also associated with abuse potential and psychotomimetic effects.

Potential Pharmacological Targets and Effects

Based on the pharmacology of structurally analogous compounds, cyclohexylethylpiperidines are predicted to primarily interact with the following receptor systems:

-

Opioid Receptors (μ, δ, κ): The presence of a piperidine ring and a lipophilic N-substituent is a common feature of many potent opioid receptor ligands.

-

NMDA Receptors: The 1-substituted piperidine motif is also a key pharmacophore for non-competitive antagonism of the NMDA receptor ion channel.

Opioid Receptor Modulation

The N-phenethyl substituent is a well-established contributor to high affinity at the μ-opioid receptor (MOR) in the fentanyl series of analgesics.[2] It is plausible that the cyclohexylethyl group could serve a similar role, positioning the piperidine core within the receptor binding pocket.

Table 1: Opioid Receptor Binding Affinities of Structurally Related Compounds

| Compound | N-Substituent | Receptor | Binding Affinity (Ki, nM) | Reference |

| Fentanyl | 2-Phenylethyl | μ | 1.23 (IC50) | [2] |

| Carfentanil | 2-Phenylethyl | μ | 0.19 (IC50) | [2] |

| Morphine | Methyl | μ | 4.02 (IC50) | [2] |

| Phenylmorphan Derivative (8a) | Phenethyl | μ | 2.2 | [3] |

| Phenylmorphan Derivative (8d) | Phenethyl with cyclohexane | μ | 4 | [3] |

Note: Data for fentanyl and its derivatives are presented as IC50 values from competitive radioligand displacement assays. Data for phenylmorphan derivatives are presented as Ki values.

The data in Table 1 suggest that a bulky N-substituent, such as a phenethyl group, is conducive to high μ-opioid receptor affinity. The addition of a cyclohexane ring in the phenylmorphan series maintains potent binding, indicating that the cyclohexyl moiety is well-tolerated by the receptor.

NMDA Receptor Antagonism

Phencyclidine (1-(1-phenylcyclohexyl)piperidine) is a well-known uncompetitive NMDA receptor antagonist. The interaction occurs within the ion channel pore, blocking the influx of Ca2+. It is hypothesized that cyclohexylethylpiperidines could adopt a similar binding mode.

Table 2: NMDA Receptor Antagonist Activity of Structurally Related Compounds

| Compound | Receptor/Assay | Activity (IC50 or Ki, μM) | Reference |

| Memantine | NMDA Receptor (hippocampal neurons) | 1.04 | [4] |

| Amantadine | NMDA Receptor (hippocampal neurons) | 18.6 | [4] |

| MRZ 2/579 (amino-alkyl-cyclohexane) | [3H]MK-801 displacement | 1.87 (Kd) | [5] |

| Ketamine | NMDA Receptor (hippocampal neurons) | 0.43 | [4] |

| Dizocilpine (MK-801) | Glutamate [NMDA] receptor subunit epsilon 1 | 0.029 | [6] |

The data in Table 2 for various amino-adamantanes and amino-alkyl-cyclohexanes, which share structural similarities with the predicted active portion of cyclohexylethylpiperidines, show a range of potencies as NMDA receptor antagonists. The affinity is generally in the micromolar range, which can be associated with a better clinical profile compared to high-affinity antagonists like dizocilpine.

Experimental Protocols

To elucidate the pharmacological profile of novel cyclohexylethylpiperidine derivatives, the following experimental protocols are recommended.

Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor subtype of interest (e.g., CHO cells stably expressing human μ, δ, or κ opioid receptors).

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ) and varying concentrations of the test compound.[7]

-

Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value (inhibition constant) using the Cheng-Prusoff equation.

A detailed protocol for radioligand binding assays can be found in various methodology publications.[7][8][9]

NMDA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique measures the effect of a test compound on the ion currents mediated by NMDA receptors in response to agonist stimulation.

Methodology:

-

Cell Preparation: Use cultured neurons or acutely dissociated brain slices known to express NMDA receptors (e.g., hippocampal or cortical neurons).

-

Recording: Establish a whole-cell patch-clamp recording configuration.

-

Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.

-

Antagonist Application: Co-apply the test compound at various concentrations with the agonist to measure the inhibition of the NMDA-induced current.

-

Data Analysis: Determine the IC50 value for the inhibition of the NMDA receptor-mediated current. Voltage-dependence of the block can be assessed by applying voltage ramps.

Detailed protocols for patch-clamp electrophysiology on NMDA receptors are well-established.[10][11][12][13][14]

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[15] Agonist binding initiates a signaling cascade that leads to analgesia and other physiological effects.

Caption: Opioid Receptor Signaling Pathway.

NMDA Receptor Signaling

NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca2+, a critical second messenger involved in synaptic plasticity and, in excess, excitotoxicity.

Caption: NMDA Receptor Signaling Pathway.

Experimental and Logical Workflows

Drug Discovery and Evaluation Workflow

The process of identifying and characterizing novel cyclohexylethylpiperidine derivatives follows a logical progression from synthesis to in vivo testing.

Caption: Drug Discovery Workflow.

Conclusion

The cyclohexylethylpiperidine scaffold holds considerable promise as a template for the design of novel central nervous system agents. Based on the pharmacology of structurally related compounds, these derivatives are likely to exhibit activity as opioid receptor modulators and/or NMDA receptor antagonists. The balance of these activities will be highly dependent on the specific substitution patterns on the cyclohexyl and piperidine rings. Further synthesis and rigorous pharmacological evaluation, following the experimental protocols outlined in this guide, are necessary to fully elucidate the therapeutic potential and structure-activity relationships of this intriguing class of compounds. The insights gained from such studies could pave the way for the development of new analgesics, neuroprotective agents, or other CNS-targeted therapies.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate [NMDA] receptor subunit epsilon 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Receptor-Binding Assay. [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 12. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

The Enigmatic Target: Predicting the Mechanism of Action of 3-(2-Cyclohexylethyl)piperidine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(2-Cyclohexylethyl)piperidine, a novel chemical entity, currently lacks characterization in scientific literature. This guide presents a predictive analysis of its mechanism of action, leveraging established pharmacological principles and data from structurally analogous compounds. Based on the prevalence of the piperidine scaffold in known psychoactive agents, we hypothesize that this compound primarily targets sigma receptors (σ1 and σ2). This document provides a comprehensive overview of the predicted pharmacology, including putative signaling pathways, quantitative data from related compounds, and detailed experimental protocols to validate these predictions. The enclosed information is intended to serve as a foundational resource for researchers initiating investigation into this and similar novel compounds.

Predicted Mechanism of Action: A Focus on Sigma Receptors

The piperidine moiety is a common structural feature in a multitude of centrally active compounds. Extensive research has demonstrated that piperidine derivatives frequently exhibit high affinity for sigma receptors.[1][2] The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, with the σ1 receptor being particularly abundant at the endoplasmic reticulum-mitochondrion interface where it modulates calcium signaling.[3] Given the structural characteristics of this compound, it is plausible that its pharmacological effects are mediated through interaction with one or both of these receptor subtypes.

Quantitative Data for Structurally Related Piperidine-Based Sigma Receptor Ligands

To provide a quantitative basis for our prediction, the following table summarizes the binding affinities (Ki values) of various piperidine-containing compounds for sigma-1 and sigma-2 receptors, as reported in the scientific literature. These compounds, while structurally distinct from this compound, share the core piperidine scaffold and provide a reasonable estimation of the potential affinity range for the compound of interest.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Reference |

| 4-(4-chlorophenyl)-1-(3-phenylpropyl)piperidine | 5.98 | 554.03 | 92.6 | [4] |

| 1'-(4-fluorobenzyl)-[1,4'-bipiperidine] | 2.96 | 221.64 | 74.9 | [4] |

| 1-(4-bromobenzyl)-4-(4-chlorophenyl)piperidine | 2.95 | >854 | >289.5 | [4] |

| (S)-1'-(4-chlorobenzyl)-[1,4'-bipiperidine]-2-one | 1.18 | - | - | [5] |

| N-[(4-methoxyphenoxy)ethyl]piperidine | 0.89 | 170 | 191 | [5] |

| KSK68 (piperidine derivative) | 3.64 | 1531 | 420.6 | [6] |

Predicted Signaling Pathway and Investigative Workflows

To visually represent the predicted mechanism of action and the process for its validation, the following diagrams have been generated using the DOT language.

Caption: Predicted Sigma-1 Receptor Signaling Cascade.

Caption: Predictive Workflow for Mechanism of Action.

Caption: Experimental Validation Workflow.

Experimental Protocols

The following protocols are foundational for the experimental validation of the predicted mechanism of action for this compound.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Test compound: this compound

-

Radioligand: [³H]-(+)-pentazocine

-

Non-specific binding control: Haloperidol

-

Membrane preparation: Guinea pig brain membranes (or a cell line expressing recombinant sigma-1 receptors)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd)

-

50 µL of either test compound dilution, assay buffer (for total binding), or haloperidol (for non-specific binding).

-

100 µL of membrane preparation.

-

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

Materials:

-

Test compound: this compound

-

Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)

-

Sigma-1 masking agent: (+)-Pentazocine

-

Non-specific binding control: Unlabeled DTG or haloperidol

-

Membrane preparation: Rat liver membranes (or a cell line expressing recombinant sigma-2 receptors)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of (+)-pentazocine (to mask sigma-1 receptors).

-

50 µL of [³H]-DTG (at a final concentration near its Kd).

-

50 µL of either test compound dilution, assay buffer (for total binding), or unlabeled DTG/haloperidol (for non-specific binding).

-

100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 120 minutes.[9]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.[7][9]

Conclusion

This technical guide provides a predictive framework for understanding the mechanism of action of this compound. The strong precedent for piperidine-containing molecules acting as sigma receptor ligands forms the basis of our hypothesis. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust starting point for researchers to empirically validate this prediction. The elucidation of the precise molecular targets and downstream signaling effects of this novel compound will be crucial for its potential development as a therapeutic agent or research tool.

References

- 1. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point of drug discovery efforts due to its presence in a vast array of biologically active compounds. Among its derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology. This technical guide provides an in-depth review of 3-substituted piperidine derivatives, focusing on their synthesis, pharmacological evaluation, and mechanism of action, with a particular emphasis on their role as modulators of key cellular signaling pathways.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of 3-substituted piperidine derivatives has been demonstrated across various cancer cell lines. The following tables summarize the in vitro cytotoxic activities, represented by IC50 values, of selected compounds. This data provides a clear comparative overview of their potency.

Table 1: Anticancer Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells [1]

| Compound | Configuration | Senescence-inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |

| 1 | Racemic | 1.24 | 0.88 |

| 19 | R | >5 | >5 |

| 20 | S | 0.27 | - |

| 27 (2,3,4-trifluoro-substituted) | Racemic | 1.26 | - |

| 34 (benzodioxole analog) | Racemic | 0.60 | - |

Table 2: Anticancer Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors [2][3][4]

| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Cell Proliferation IC50 (µM) |

| A5 | 1.3 | >1000 | 156 | 118 | 0.16 |

| A8 | 0.7 | 112 | 23 | 2.5 | 0.12 |

| Idelalisib (control) | 1.2 | 465 | 132 | 19 | 0.15 |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative 3-substituted piperidine and its subsequent biological evaluation.

Synthesis of 3-(4-Methoxyphenyl)piperidine

This protocol describes the synthesis of 3-(4-methoxyphenyl)piperidine via the reduction of 3-(4-methoxyphenyl)pyridine.

Materials:

-

3-(4-Methoxyphenyl)pyridine

-

Platinum(IV) oxide (PtO2)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

-

Hydrogen chloride (HCl) in ethanol

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

To a solution of 3-(4-methoxyphenyl)pyridine in methanol, add a catalytic amount of platinum(IV) oxide.

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 2844.3 Torr) at room temperature.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

To the filtrate, add a solution of HCl in ethanol to precipitate the hydrochloride salt of the product.

-

Filter the resulting solid and dry it in an oven to obtain 3-(4-methoxyphenyl)piperidine hydrochloride.[5]

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest (e.g., A375, SU-DHL-6)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

3-substituted piperidine derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a further 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Modulation

A significant mechanism through which 3-substituted piperidine derivatives exert their anticancer effects is by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Several studies have shown that 3-substituted piperidine derivatives can act as potent PI3K inhibitors.[2][3][4] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This, in turn, leads to the dephosphorylation of downstream targets of Akt, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for 3-substituted piperidine derivatives.

Caption: PI3K/Akt/mTOR pathway inhibition.

Experimental Workflow for Assessing Pathway Modulation

To confirm the mechanism of action of 3-substituted piperidine derivatives on the PI3K/Akt/mTOR pathway, a Western blot analysis is typically performed. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Caption: Western Blot Workflow.

Conclusion

3-Substituted piperidine derivatives represent a highly promising class of compounds in the landscape of modern drug discovery. Their synthetic tractability, coupled with their potent and often selective biological activities, makes them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide underscore their potential, particularly as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

- 1. Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 4. researchgate.net [researchgate.net]

- 5. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its prevalence in over 70 FDA-approved drugs underscores its significance in the development of therapeutic agents targeting a wide array of diseases.[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making it an ideal building block for novel drug candidates.[4] This technical guide provides a comprehensive overview of recent discoveries and synthetic strategies for novel piperidine compounds, with a focus on their applications as anticancer, antiviral, and anti-inflammatory agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Synthetic Methodologies for Novel Piperidine Compounds

The construction of the piperidine core and its subsequent functionalization are pivotal in the synthesis of new chemical entities. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

1. Cyclization and Annulation Reactions: Intramolecular and intermolecular reactions remain a cornerstone for piperidine synthesis. These include aza-Diels-Alder reactions, reductive amination of dicarbonyl compounds, and intramolecular cyclization of amino-alkenes or -alkynes.[5] Multicomponent reactions (MCRs), such as the Ugi and Hantzsch reactions, offer an efficient approach to generate molecular diversity by combining three or more reactants in a single step to form complex piperidine structures.[5]

2. Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a widely employed and efficient method for accessing a diverse range of piperidine derivatives.[5] Various catalysts, including rhodium, palladium, and iridium complexes, have been utilized to achieve high yields and stereoselectivity.[5] This approach is particularly valuable for the synthesis of multi-substituted piperidines that may be challenging to construct via other methods.

3. Functionalization of Pre-existing Piperidine Rings: Derivatization of the piperidine scaffold through N-alkylation, N-arylation, and C-H functionalization provides a direct route to novel analogues. These methods allow for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the parent compound.

Data Summary: Biological Activities of Novel Piperidine Compounds

The following tables summarize the quantitative data for representative novel piperidine compounds with anticancer, antiviral, and anti-inflammatory activities.

Table 1: Anticancer Activity of Novel Piperidine-Based Farnesyltransferase Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| (+)-8 | Farnesyltransferase | H-Ras processing | 16 | [6] |

| 1a | Farnesyltransferase | Enzyme Assay | 5.4 | [7] |

| 14a | Farnesyltransferase | Enzyme Assay | 4.3 | [7] |

| 20a | Farnesyltransferase | Enzyme Assay | 3.0 | [7] |

| 50a | Farnesyltransferase | Enzyme Assay | 16 | [7] |

Table 2: Antiviral Activity of Novel Piperidine Derivatives against Influenza A/H1N1

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| 11e | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.05 | [4][8] |

| FZJ05 | A/PR/8/34 (H1N1) | MDCK | < 0.1 | [9] |

| Compound 8 | A/Swine/Iowa/30 (H1N1) | MDCK | Not specified, but effective | [10] |

| Compound 11 | A/Swine/Iowa/30 (H1N1) | MDCK | Not specified, but effective | [10] |

Table 3: Anti-inflammatory Activity of Piperine and its Derivatives

| Compound | Target/Assay | Model | Activity | Reference |

| Piperine | NF-κB, c-Fos, CREB, ATF-2 | B16F-10 melanoma cells | Inhibition of nuclear translocation | [2] |

| Piperine | IκB-α/NF-κB | TNBS-induced colitis in mice | Ameliorated colitis progression | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key piperidine compounds cited in this guide.

Synthesis of a Novel Piperidine-Based Farnesyltransferase Inhibitor ((±)-8)[6]

Step 1: Synthesis of (±)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidin-2-one (6)

A solution of 3,4-dihydroxybenzaldehyde (1.38 g, 10 mmol), 1-(2-bromophenyl)-2-nitroethane (2.30 g, 10 mmol), and 3-(aminomethyl)pyridine (1.08 g, 10 mmol) in methanol (50 mL) was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with cold methanol, and dried under vacuum to afford the title compound as a pale yellow solid.

Step 2: Synthesis of (±)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine (8)

To a solution of piperidin-2-one 6 (4.99 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) was added borane-dimethyl sulfide complex (2 M in THF, 20 mL, 40 mmol) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture was then refluxed for 6 hours. After cooling to room temperature, the reaction was quenched by the slow addition of methanol (20 mL) followed by 6 M hydrochloric acid (20 mL). The mixture was stirred for 30 minutes and then concentrated under reduced pressure. The residue was dissolved in water (100 mL) and the pH was adjusted to 8 with saturated sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give piperidine 8 as a white solid.

-

Characterization Data for (±)-8:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55-6.70 (m, 7H, Ar-H), 4.25 (d, J = 12.0 Hz, 1H), 3.80-3.60 (m, 3H), 3.20 (d, J = 12.0 Hz, 1H), 2.90-2.70 (m, 2H), 2.40-2.20 (m, 2H), 1.90-1.70 (m, 2H).

-

FAB-MS (m/z): 484, 482 [M+H]⁺.

-

Synthesis of an Anti-Influenza Piperidine Derivative (11e)[4][12]

tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) was added sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portionwise at 0 °C. The mixture was stirred at room temperature for 30 minutes. 4-Chloroquinoline (1.64 g, 10 mmol) was then added, and the reaction mixture was heated at 80 °C for 12 hours. After cooling, the reaction was quenched with water (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 3:1) to afford compound 11e as a white solid.

-

Characterization Data for 11e:

-

¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 4.8 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.80 (d, J = 4.8 Hz, 1H), 4.80-4.70 (m, 1H), 3.80-3.70 (m, 2H), 3.40-3.30 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.48 (s, 9H).

-

¹³C NMR (125 MHz, CDCl₃): δ 162.5, 155.0, 150.8, 150.2, 130.0, 129.5, 126.0, 122.5, 121.8, 102.5, 80.0, 72.5, 42.0, 31.0, 28.5.

-

HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₉H₂₅N₂O₃, 330.1916; found, 330.1918.

-

Signaling Pathways and Experimental Workflows

The biological effects of novel piperidine compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the synthesis of piperidine derivatives.

Biological Signaling Pathways

Caption: Farnesyltransferase/Ras Signaling Pathway and Inhibition by Piperidine Compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperine, a functional food alkaloid, exhibits inhibitory potential against TNBS-induced colitis via the inhibition of IκB-α/NF-κB and induces tight junction protein (claudin-1, occludin, and ZO-1) signaling pathway in experimental mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Cyclohexylethyl)piperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-(2-Cyclohexylethyl)piperidine. Due to the limited publicly available research on this specific molecule, this document also presents a broader context by including representative experimental workflows and signaling pathways commonly associated with the piperidine class of compounds, which are pivotal in modern drug discovery.[1][2][3][4]

Core Compound Data: this compound

The fundamental molecular characteristics of this compound are summarized below. This data is essential for any experimental design, from dosage calculations to analytical method development.

| Property | Value | Citation |

| Molecular Formula | C13H25N | [5] |

| Molecular Weight | 195.34 g/mol | [5] |

| CAS Number | 1220036-46-3 | [5] |

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals.[1][4][6] Its six-membered heterocyclic structure can be readily functionalized, allowing for precise control over a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[4]

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, with applications spanning a wide range of therapeutic areas, including:[1][3]

-

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics feature a piperidine core.[7][8]

-

Oncology: Compounds containing this scaffold have been developed as potent anti-cancer agents.[7]

-

Infectious Diseases: The piperidine structure is found in various antimicrobial and antiviral drugs.[9]

-

Alzheimer's Disease: Donepezil, a key medication for Alzheimer's, is a well-known piperidine derivative.[2][7]

Given the versatility of the piperidine scaffold, a novel compound like this compound would typically be subjected to a rigorous screening process to determine its biological activity and therapeutic potential.

Representative Experimental Workflow for a Novel Piperidine Derivative

While specific experimental protocols for this compound are not documented in the literature, a standard workflow for evaluating a new chemical entity from this class would follow a logical progression from synthesis to biological characterization. The following diagram illustrates a typical research and development pathway.

Methodology for Key Stages:

-

Chemical Synthesis and Characterization: The compound would first be synthesized, often through multi-step organic reactions.[1][6] Following synthesis, purification via methods like column chromatography is essential. The final, pure compound's identity and structure are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

In Vitro Biological Screening: The purified compound is tested against a panel of biological targets. For piperidine derivatives, this often includes G-protein coupled receptors (GPCRs), ion channels, and enzymes relevant to CNS or metabolic diseases.[8] Radioligand binding assays or fluorescence-based assays are common methods to determine binding affinity and inhibitory concentrations (IC50).

-

Cell-Based Functional Assays: If the compound shows promising activity in in vitro tests (a "hit"), it progresses to cell-based assays. These experiments assess the compound's effect on living cells, determining its functional activity (e.g., as an agonist or antagonist) and evaluating its cytotoxicity (e.g., using an MTT assay).

-

Lead Optimization: Promising hits undergo iterative chemical modification to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). This process, guided by Structure-Activity Relationship (SAR) studies, aims to develop a "lead" compound suitable for further preclinical development.[4]

Representative Signaling Pathway: Sigma Receptor Modulation

Many neurologically active piperidine derivatives are known to interact with sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[10] A compound like this compound could potentially act as a ligand for these receptors. The diagram below illustrates a simplified, hypothetical signaling pathway involving sigma-1 (σ1) receptor activation.

Pathway Description:

-

Binding and Activation: A piperidine ligand binds to the sigma-1 (σ1) receptor, which is located at the endoplasmic reticulum (ER).

-

Chaperone Activity: The σ1 receptor acts as a molecular chaperone. Upon ligand binding, it can dissociate from its partner proteins and interact with other targets, such as the Inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane.

-

Calcium Mobilization: The interaction between the activated σ1 receptor and IP3R potentiates the release of calcium ions (Ca²⁺) from the ER into the cytoplasm.

-

Downstream Effects: This increase in intracellular Ca²⁺ can modulate the activity of various other ion channels on the plasma membrane and influence a cascade of downstream signaling events.

-

Cellular Response: The net result of this pathway can be the regulation of neuronal excitability, synaptic plasticity, and cell survival, making sigma receptors a compelling target for therapeutic intervention in CNS disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1220036-46-3 [amp.chemicalbook.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Cyclohexylethyl)piperidine, a substituted piperidine derivative. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages established knowledge of piperidine and its analogs to predict its behavior in various organic solvents. Furthermore, it outlines detailed experimental protocols for determining solubility and explores potential biological pathways where this class of compounds may be active.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle for many promising drug candidates, while solubility in organic solvents is crucial for synthesis, purification, and formulation development.

Piperidine and its derivatives are prevalent structural motifs in many pharmaceuticals.[1][2][3] Their solubility is largely dictated by the interplay of the polar amine group and the nonpolar hydrocarbon backbone. While piperidine itself is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform, its solubility in nonpolar solvents like hexane is limited.[1] The introduction of a bulky, nonpolar cyclohexylethyl group at the 3-position of the piperidine ring in this compound is expected to significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents.

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H can act as a hydrogen bond donor, interacting favorably with the hydroxyl groups of alcohols. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The polar nature of these solvents can effectively solvate the polar amine group of the piperidine ring. |

| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Moderate to High | The large, nonpolar cyclohexylethyl substituent will have favorable van der Waals interactions with these solvents, significantly enhancing solubility compared to unsubstituted piperidine. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many amines due to their ability to act as hydrogen bond acceptors. |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount for its progression through the drug development pipeline. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.

Methodology:

-

A concentrated stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

-

This stock solution is incrementally added to the aqueous or organic solvent of interest in a multi-well plate.

-

The point at which precipitation is first observed is detected, typically by nephelometry (light scattering) or turbidimetry.

-

The concentration at which precipitation occurs is defined as the kinetic solubility.

Logical Flow for Kinetic Solubility Measurement

Caption: Process for kinetic solubility determination.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet defined, many piperidine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] A plausible mechanism of action for a compound with this structural motif could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Hypothetical Modulation of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

This compound, as a lipophilic derivative of piperidine, is anticipated to exhibit high solubility in a range of polar and nonpolar organic solvents. This characteristic is advantageous for its synthesis, purification, and potential formulation in non-aqueous delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its solubility profile. Furthermore, the exploration of potential biological activities, such as the modulation of inflammatory pathways, offers a starting point for further pharmacological investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the development of piperidine-based therapeutic agents.

References

A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the conformational preferences of piperidine derivatives, a crucial aspect in the design and development of novel therapeutics. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for optimizing drug-receptor interactions.[1]

Introduction to Piperidine Conformations

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on the ring nitrogen and carbon atoms leads to a variety of possible conformations, including alternative chair forms, boat, and twist-boat conformations.[2][3][4] The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.

Theoretical studies, anchored by experimental validation, are indispensable for elucidating these conformational landscapes. This guide details the key computational and experimental protocols employed in the field and presents quantitative data to illustrate the conformational preferences of various piperidine derivatives.

Theoretical (In Silico) Methodologies

Computational chemistry provides powerful tools to predict and rationalize the conformational behavior of piperidine derivatives. A typical workflow for in silico conformational analysis is depicted below.

References

A Technical Guide to the Spectroscopic Analysis of 3-(2-Cyclohexylethyl)piperidine

This technical whitepaper provides a detailed theoretical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Cyclohexylethyl)piperidine. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's spectral characteristics.

Predicted Spectroscopic Data

The predicted data is derived from the known spectral properties of piperidine and cyclohexane moieties. The numbering for the NMR assignments is as follows:

(Note: This is a placeholder for the chemical structure with numbering. In a real scenario, an image would be generated and embedded here.)

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the numerous aliphatic protons in similar environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-H | 1.0 - 2.5 | Broad singlet | 1H |

| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.2 (eq), 2.3 - 2.7 (ax) | Multiplet | 4H |

| Piperidine H3 | 1.5 - 1.9 | Multiplet | 1H |

| Piperidine H4, H5 (axial & equatorial) | 1.1 - 1.8 | Multiplet | 4H |

| Ethyl -CH ₂- (alpha to piperidine) | 1.3 - 1.6 | Multiplet | 2H |

| Ethyl -CH ₂- (beta to piperidine) | 1.1 - 1.4 | Multiplet | 2H |

| Cyclohexyl H1' | 1.5 - 1.9 | Multiplet | 1H |

| Cyclohexyl H2', H3', H4', H5', H6' (axial & equatorial) | 0.8 - 1.8 | Multiplet | 10H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the piperidine and cyclohexylethyl groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | ~47 |

| Piperidine C3 | ~35 |

| Piperidine C4 | ~26 |

| Piperidine C5 | ~24 |

| Ethyl -C H₂- (alpha to piperidine) | ~33 |

| Ethyl -C H₂- (beta to piperidine) | ~30 |

| Cyclohexyl C1' | ~37 |

| Cyclohexyl C2', C6' | ~33 |

| Cyclohexyl C3', C5' | ~26 |

| Cyclohexyl C4' | ~25 |

The IR spectrum will be dominated by absorptions from C-H and N-H bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |

| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.

| Parameter | Predicted Value / Description |

| Molecular Formula | C₁₃H₂₅N |

| Molecular Weight | 195.34 g/mol |

| Molecular Ion (M⁺) | m/z = 195 (likely odd, due to one nitrogen atom) |

| Predicted Major Fragments | Description |

| m/z = 194 | [M-H]⁺, loss of a hydrogen atom. |

| m/z = 112 | Alpha-cleavage: loss of the cyclohexylethyl side chain. |

| m/z = 84 | Cleavage resulting in the piperidine ring fragment. |

| m/z = 55, 69, 83 | Fragments corresponding to the cyclohexyl ring. |

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a non-volatile organic compound like this compound.

-

Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] Ensure the solvent does not have signals that would overlap with analyte peaks.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2] Avoid introducing solid particles or air bubbles.[1][2]

-

Instrument Setup : Insert the NMR tube into a spinner turbine, using a depth gauge for correct positioning.[2] Wipe the outside of the tube before inserting it into the NMR spectrometer.

-

Data Acquisition : The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Standard pulse sequences for ¹H and ¹³C{¹H} NMR are then run.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Sample Preparation (Neat Liquid) : For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[3]

-

Sample Preparation (ATR) : Alternatively, Attenuated Total Reflectance (ATR) can be used. A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4]

-

Background Spectrum : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.[4]

-

Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.[5] The region from 4000-1200 cm⁻¹ is typically used to identify functional groups, while the 1200-600 cm⁻¹ "fingerprint" region is unique to the molecule.[3]

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized by heating in a vacuum.[6]

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[7][8]

-

Fragmentation : The high energy of electron ionization often causes the molecular ion to be unstable, leading it to fragment into smaller, positively charged ions and neutral radicals.[6][7]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][9]

-